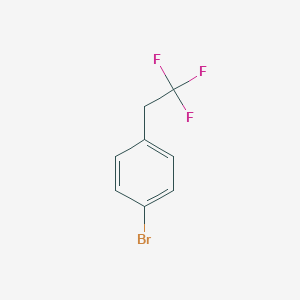

1-Bromo-4-(2,2,2-trifluoroethyl)benzene

説明

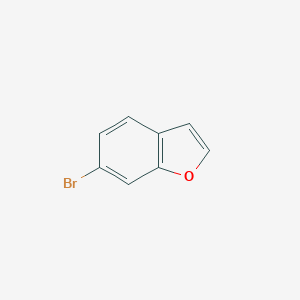

“1-Bromo-4-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is also known by the IUPAC name "Benzene, (1-bromo-2,2,2-trifluoroethyl)" .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of Sonogashira cross-coupling reactions of 1,4-dibromo-2-(trifluoromethyl)benzene .Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI string:InChI=1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.03 g/mol . It is a liquid at room temperature with a density of 1.555 g/mL at 25 °C . The refractive index is 1.487 .科学的研究の応用

Organic Synthesis: Fluorinated Building Blocks

1-Bromo-4-(2,2,2-trifluoroethyl)benzene: is a valuable compound in organic synthesis, particularly as a fluorinated building block. Its trifluoroethyl group can significantly alter the physical and chemical properties of molecules, making it a crucial component in the synthesis of more complex fluorinated compounds . This compound serves as a precursor for various pharmaceuticals and agrochemicals where fluorine’s presence is desired for its bioactivity enhancement.

Medicinal Chemistry: Drug Development

In medicinal chemistry, this brominated benzene derivative is used to introduce trifluoromethyl groups into drug candidates. The trifluoromethyl group is known for increasing the metabolic stability and lipophilicity of pharmaceuticals, which can improve drug efficacy and pharmacokinetic profiles .

Material Science: Polymer Modification

The presence of both bromine and trifluoromethyl groups makes 1-Bromo-4-(2,2,2-trifluoroethyl)benzene an interesting monomer for polymer modifications. It can be used to introduce halogenated side chains into polymers, potentially leading to materials with unique thermal and chemical resistance properties .

Catalysis: Palladium-Catalyzed Reactions

This compound is often employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. The bromine atom acts as a leaving group, allowing the formation of carbon-carbon bonds with various organoboron or organopalladium compounds .

Analytical Chemistry: Chromatographic Standards

Due to its unique structure, 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can serve as a standard in chromatographic analysis, helping in the calibration and detection of similar halogenated compounds in complex mixtures .

Environmental Science: Tracer Studies

Trifluoromethylated aromatics like 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be used as tracers in environmental studies to monitor the transport and fate of organic contaminants in water and soil systems .

Photochemistry: Light-Induced Reactions

The bromine atom in this compound can undergo homolytic cleavage under UV light, making it a candidate for photochemical reactions. This property is exploited in the synthesis of various light-sensitive materials and in studying reaction mechanisms .

Nanotechnology: Surface Functionalization

1-Bromo-4-(2,2,2-trifluoroethyl)benzene: can be used to functionalize the surfaces of nanoparticles. The bromine atom allows for further reactions that can attach the nanoparticles to other molecules or surfaces, which is crucial in the development of nanoscale devices .

Safety and Hazards

作用機序

Target of Action

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is an organic compound that is primarily used as a chemical intermediate in organic synthesis reactions . The specific targets of this compound can vary depending on the context of its use. It’s important to note that the compound can potentially cause irritation to the skin, eyes, and respiratory system .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be influenced by various environmental factors. For instance, the compound should be stored in a sealed container, away from fire and oxidizing agents . Additionally, temperature can influence the compound’s state and reactivity, as it is a liquid at room temperature .

特性

IUPAC Name |

1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYERREWLUUWURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435357 | |

| Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(2,2,2-trifluoroethyl)benzene | |

CAS RN |

155820-88-5 | |

| Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

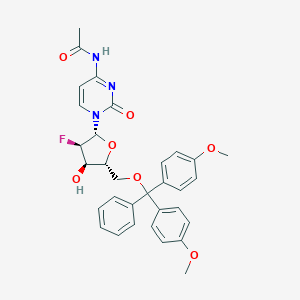

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)